molecular formula C12H12ClNO2S2 B2894646 5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide CAS No. 2034404-40-3

5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide

Cat. No.: B2894646
CAS No.: 2034404-40-3
M. Wt: 301.8
InChI Key: YPVODAONTHNREW-UHFFFAOYSA-N
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Description

5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an antithrombotic agent, it binds to the active site of enzymes involved in the coagulation pathway, thereby inhibiting their activity and preventing blood clot formation . The exact molecular pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-N-(3-hydroxy-3-thiophen-3-ylpropyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2S2/c13-11-2-1-10(18-11)12(16)14-5-3-9(15)8-4-6-17-7-8/h1-2,4,6-7,9,15H,3,5H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVODAONTHNREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CCNC(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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